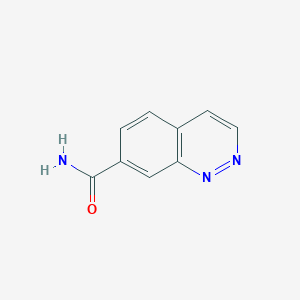
Cinnoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnoline-7-carboxamide is a derivative of cinnoline, a bicyclic heterocycle containing two nitrogen atoms. Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-7-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of hydrazones derived from 2-aminobenzonitriles. This reaction is often catalyzed by acids or bases under controlled conditions . Another approach involves the diazotization of 2-aminobenzonitriles followed by cyclization to form the cinnoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Cinnoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the cinnoline ring, introducing functional groups that enhance its biological activity.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted cinnoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse cinnoline derivatives with varying biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of cinnoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain cinnoline derivatives have been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound may also modulate inflammatory pathways, contributing to its anti-inflammatory properties . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
Cinnoline-7-carboxamide can be compared to other similar compounds, such as quinoline, isoquinoline, and phthalazine derivatives. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of the carboxamide group. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
List of Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a nitrogen atom at position 1.
Isoquinoline: An isomer of quinoline with the nitrogen atom at position 2.
Phthalazine: A bicyclic heterocycle with nitrogen atoms at positions 1 and 2.
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
cinnoline-7-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-2-1-6-3-4-11-12-8(6)5-7/h1-5H,(H2,10,13) |
InChI Key |
YCUMGECZXGVKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















